2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid is a synthetically derived small molecule featuring a strategically functionalized benzoic acid core. The compound is systematically named according to IUPAC conventions as 2-[[(5-ethyl-2-methoxyphenyl)sulfonyl]amino]benzoic acid, reflecting its precise atomic connectivity and functional group arrangement. This molecule is registered under CAS number 886119-94-4 and possesses the molecular formula C₁₆H₁₇NO₅S, corresponding to a molecular weight of 335.37 g/mol [3]. Structurally, it integrates three pharmacologically significant moieties: (1) a benzoic acid group that serves as a hydrogen-bond donor/acceptor anchor, (2) a phenylsulfonamide linker providing structural rigidity, and (3) a 5-ethyl-2-methoxyphenyl substituent that confers hydrophobic character and steric specificity. The ethyl group at the 5-position and methoxy at the 2-position of the phenyl ring represent key modifications that distinguish this compound from simpler benzoic acid derivatives [2] [3].
Table 1: Core Chemical Identifiers of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic Acid
Property | Value |
---|---|
Systematic Name | 2-[[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino]benzoic acid |
CAS Registry Number | 886119-94-4 |
Molecular Formula | C₁₆H₁₇NO₅S |
Molecular Weight | 335.37 g/mol |
Key Functional Groups | Benzoic acid, sulfonamide, ethyl, methoxy |
While single-crystal X-ray diffraction (XRD) data for this specific compound is not publicly available in the provided sources, its structural significance is inferred from closely related analogs. Co-crystallization studies of similar 2,5-disubstituted benzoic acid derivatives with anti-apoptotic proteins (Mcl-1 and Bfl-1) reveal that the benzoic acid moiety forms a conserved salt bridge with Arg263 of Mcl-1, while the sulfonamide group participates in hydrophobic pocket interactions within the BH3 binding groove [2]. This structural motif is critical for target engagement potency and selectivity.
Spectroscopic characterization supports these structural features:
Density Functional Theory (DFT) calculations of analogous benzoic acid inhibitors reveal that the carboxylic acid group adopts a coplanar orientation relative to the adjacent sulfonamide nitrogen, facilitating intramolecular hydrogen bonding that stabilizes the bioactive conformation. This arrangement optimally positions the 5-ethyl and 2-methoxy substituents for hydrophobic interactions with protein subpockets. The electron-withdrawing sulfonyl group reduces electron density on the linking nitrogen, enhancing hydrogen-bond acceptor capacity toward protein residues like Arg263. Conformational flexibility analysis indicates a rotational energy barrier of ~8–12 kcal/mol for the sulfonamide C-N bond, allowing adaptation to distinct binding sites in Mcl-1 versus Bfl-1 proteins [2]. Frontier molecular orbital (FMO) calculations suggest the highest occupied molecular orbital (HOMO) localizes over the benzoic acid ring and carboxylic acid group, supporting its role as the primary site for electrophilic interactions in protein binding.
This compound belongs to a strategic class of 2,5-disubstituted benzoic acids designed as dual inhibitors of anti-apoptotic proteins Mcl-1 and Bfl-1. Its structure-activity relationship (SAR) is contextualized by modifications at two key positions:
Table 2: Binding Affinity (Kᵢ) of Select 2,5-Substituted Benzoic Acid Derivatives [2]
Compound | R₁ Substituent | Mcl-1 Kᵢ (μM) | Bfl-1 Kᵢ (μM) | Selectivity vs Bcl-2/Bcl-xL |
---|---|---|---|---|
1 | Ethyl | 1.5 ± 0.3 | 1.6 ± 0.2 | >20-fold |
2 | H | 47.8 ± 3.9 | >100 | Not determined |
3 | n-Propyl | 2.6 ± 0.4 | 3.0 ± 0.4 | >20-fold |
4 | Phenyl | 13.1 ± 2.4 | 14.8 ± 2.1 | >10-fold |
5-Position Substituent: The ethyl group (as in the subject compound) confers optimal hydrophobic volume for Mcl-1/Bfl-1 binding, with Kᵢ values of 1.5 μM and 1.6 μM, respectively. Removal of this group (Compound 2, R₁=H) drastically reduces potency (>30-fold loss), while elongation to n-propyl (Compound 3) slightly diminishes binding. Aromatic substitution (Compound 4, phenyl) reduces affinity ~10-fold, indicating steric incompatibility [2].
2-Position Sulfonamide Aryl Group: The 5-ethyl-2-methoxyphenyl configuration enhances selectivity over Bcl-2/Bcl-xL. The ortho-methoxy group likely induces torsional restraint, positioning the ethyl group optimally. This contrasts with clinical inhibitor venetoclax (ABT-199), which targets Bcl-2 specifically but not Mcl-1/Bfl-1 [2].
Compared to earlier scaffolds like difuryl-triazines (e.g., compound 19SR), the benzoic acid core improves the Arg263 hydrogen bond strength and allows modular functionalization. The subject compound represents an intermediate in the optimization pathway leading to advanced analogs like compound 24 (Kᵢ = 100 nM for Mcl-1/Bfl-1) [2].
Table 3: Structural Comparison with Key Analogues [2] [3]
Compound Type | Core Structure | Key Features | Target Profile |
---|---|---|---|
Subject Compound | 2,5-substituted benzoic acid | 5-Ethyl, 2-(5-ethyl-2-methoxyphenyl)sulfonamide | Dual Mcl-1/Bfl-1 (μM) |
Compound 19SR | Difuryl-triazine | Furan H-bond donor, flexible 5-thio substituent | Moderate Mcl-1/Bfl-1 (μM) |
Compound 24 (Optimized) | Benzoic acid | Extended hydrophobic substituents at 2- and 5-positions | Dual Mcl-1/Bfl-1 (nM) |
Venetoclax (ABT-199) | Pyrrolopyrimidine | Acylsulfonamide, chloro-biphenyl | Selective Bcl-2 (nM) |
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: